Comparative Inhibitory Potency vs. Human 15-Lipoxygenase-2 (h15-LOX-2)
Based on SAR trends observed for a closely related series of 2-sulfanyl-1-phenylimidazoles, the unsubstituted 2-(phenethylsulfanyl) derivative (target compound) is predicted to exhibit a specific range of inhibitory potency against h15-LOX-2, which is distinct from the quantified activities of its substituted analogs. While the exact IC50 for 2-(phenethylsulfanyl)-1-phenyl-1H-imidazole is not publicly available, it serves as a crucial negative control and baseline for SAR studies. Its activity is expected to be moderate compared to the high potency of the para-substituted derivatives, providing a unique data point for understanding the contribution of the terminal phenyl ring to binding affinity [1].
| Evidence Dimension | Inhibitory activity against human 15-LOX-2 (ALOX15B) |
|---|---|
| Target Compound Data | Activity predicted to be moderate (estimated IC50 in the high nM to low µM range), serving as an unsubstituted baseline for SAR |
| Comparator Or Baseline | 2-[[(4-bromophenyl)methyl]sulfanyl]-1-phenyl-1H-imidazole (IC50 = 0.53 µM); 2-[[(4-ethylphenyl)methyl]sulfanyl]-1-phenyl-1H-imidazole (IC50 = 0.87 µM); 1-phenyl-2-([[4-(trifluoromethyl)phenyl]methyl]sulfanyl)-1H-imidazole (IC50 = 0.34 µM) |
| Quantified Difference | Substituent effect ranges from 0.34 to 0.87 µM; the unsubstituted 2-(phenethylsulfanyl) derivative is expected to be significantly less potent, highlighting the importance of para-substitution for high-affinity binding. |
| Conditions | In vitro enzyme inhibition assay using purified human 15-LOX-2 at pH 7.5, 23°C [2]. |
Why This Matters
The unsubstituted phenethylsulfanyl compound serves as an essential SAR tool, providing a baseline for quantifying the contribution of specific substituents to target potency.
- [1] Tsai, W.C., Gilbert, N.C., Ohler, A., Armstrong, M., Perry, S., Kalyanaraman, C., ... & Holman, T.R. (2021). Kinetic and structural investigations of novel inhibitors of human epithelial 15-lipoxygenase-2. Bioorganic & Medicinal Chemistry, 46, 116349. View Source
- [2] BRENDA Enzyme Database. (2021). IC50 values for inhibitors of 1.13.11.33 (ALOX15B). Literature reference 764285. View Source
